5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by their fused ring structures and exhibit a variety of biological activities. The compound's structure includes a cyclopropyl group and a trifluoromethyl substituent, which may influence its reactivity and biological properties.
This compound is classified under heterocyclic compounds and specifically as a substituted pyrazolo[1,5-a]pyrimidine. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways. The molecular formula of this compound is with a molecular weight of approximately 309.67 g/mol.
The synthesis of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be achieved through various methodologies that typically involve cyclocondensation reactions. One common approach includes the reaction of 1,3-biselectrophilic compounds with aminopyrazoles as nucleophiles. This method allows for versatile modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine framework .
The molecular structure of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine features a bicyclic framework comprising a pyrazole ring fused to a pyrimidine ring. The trifluoromethyl group at position 7 and the cyclopropyl group at position 5 are significant due to their influence on the compound's electronic properties and steric hindrance.
Key structural data includes:
The chemical reactivity of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be explored through various reactions typical for pyrazolo[1,5-a]pyrimidines. These reactions may include nucleophilic substitutions where the trifluoromethyl group can act as an electrophile under certain conditions.
In addition to traditional reactions such as cycloadditions or substitutions, recent studies highlight the potential for this compound to undergo palladium-catalyzed cross-coupling reactions. Such methodologies expand its utility in synthesizing more complex derivatives with tailored biological activities .
The mechanism of action for compounds like 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine often involves modulation of specific protein kinases or other targets within cellular pathways. For example, it has been suggested that certain derivatives can inhibit Bruton's tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways relevant to various diseases including cancers and autoimmune disorders .
The precise mechanism typically involves binding to the active site of the target enzyme or receptor, leading to inhibition or alteration of its activity. This interaction is influenced by the compound's structural features such as the presence of electron-withdrawing groups like trifluoromethyl.
The physical properties of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may vary based on substituents present on the pyrazolo[1,5-a]pyrimidine scaffold.
The scientific applications of 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine primarily lie within medicinal chemistry and pharmacology. Its potential use as a therapeutic agent targeting protein kinases makes it relevant in drug discovery programs aimed at treating various diseases such as cancer or autoimmune disorders.
Additionally, due to its unique structural characteristics and reactivity profiles, this compound can serve as a valuable building block in the synthesis of more complex molecules for research purposes in chemical biology and pharmacology .
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar aromatic structure, and bioisosteric resemblance to purine bases. This bicyclic heterocyclic system consists of a pyrazole ring fused with a pyrimidine, creating a π-electron-deficient platform that facilitates strong interactions with biological targets. The molecular geometry allows for diverse substitutions at positions 3, 5, and 7, enabling fine-tuning of pharmacokinetic properties and target affinity. This adaptability has led to PP derivatives exhibiting a remarkable breadth of biological activities, including kinase inhibition (e.g., cyclin-dependent kinases), antiviral effects (e.g., hepatitis B core protein allosteric modulation), carbonic anhydrase inhibition, and GABAA receptor modulation [2] [6] [7]. The partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine variant, as seen in 5-cyclopropyl-7-(trifluoromethyl) derivatives, introduces chiral centers and enhanced conformational flexibility, which can improve selectivity for complex binding pockets [1] [6].
Table 1: Key Bioactive Derivatives of Pyrazolo[1,5-a]pyrimidine and Their Therapeutic Applications
Compound Structure | Biological Target | Therapeutic Area | Reference |
---|---|---|---|
5-Cyclopropyl-7-(trifluoromethyl)-THPP* | HBV Core Protein | Antiviral (Hepatitis B) | [6] |
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-THPP | Carbonic Anhydrase IX/XII | Anticancer | [9] |
7-(Trifluoromethyl)-THPP (CAS 725699-19-4) | GABA Receptors | CNS Disorders | [8] |
5-Cyclopropyl-7-(trifluoromethyl)-THPP-2-carboxylic acid | Progesterone Receptor | Fertility Control | [3] [10] |
*THPP: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
N-Heterocyclic compounds have dominated pharmaceutical development since the 20th century, with pyrimidine and pyrazole derivatives emerging as critical pharmacophores. The systematic exploration of PP scaffolds began in the 1980s, initially focusing on anxiolytic and sedative agents (e.g., anxiolytic pyrazolopyrimidines). By the 2000s, advancements in heterocyclic synthesis and structure-activity relationship (SAR) studies enabled targeted modifications for kinase inhibition, exemplified by CDK2 inhibitors like dinaciclib [2] [7]. The 2010s witnessed a surge in PP applications for oncology targets, particularly carbonic anhydrase IX/XII inhibitors, where the scaffold's sulfonamide affinity was leveraged for hypoxia-selective anticancer effects [7] [9]. Concurrently, antiviral research exploited the PP core's ability to disrupt viral assembly, leading to hepatitis B virus (HBV) core protein allosteric modulators (CpAMs) such as THPP derivatives. These inhibit nucleos(t)ide-resistant HBV strains by promoting aberrant capsid formation, as demonstrated by lead compound 45 (Table 1), which reduced viral load in murine models [6]. This evolution underscores the scaffold's adaptability to diverse therapeutic niches through rational substituent engineering.
The integration of cyclopropyl and trifluoromethyl groups into the PP scaffold exemplifies strategic bioisosteric replacement to optimize drug-like properties. The cyclopropyl moiety at position 5 enhances metabolic stability by resisting oxidative degradation (common in alkyl chains) while imposing distinct torsional constraints on the tetrahydropyrimidine ring. This rigidity influences receptor binding specificity, as evidenced in progesterone receptor modulators like 5-{2-hydroxy-3-[1-(3-trifluoromethylphenyl)cyclopropyl]propionylamino}phthalide, where cyclopropyl contributes to uterine tissue selectivity [3]. Concurrently, the trifluoromethyl group at position 7 profoundly alters electronic and hydrophobic characteristics. Its strong electron-withdrawing nature reduces basicity of adjacent nitrogen atoms, improving membrane permeability, while the lipophilic effect enhances target binding through van der Waals interactions. This is critical in carbonic anhydrase inhibitors, where trifluoromethylated PPs like 3-chloro-5-cyclopropyl-7-(trifluoromethyl)-THPP-2-carboxylic acid achieve nanomolar affinity (K~i~ = 23–26 nM) for tumor-associated isoforms hCA IX/XII [9].
Table 2: Synthetic Approaches to Cyclopropyl- and Trifluoromethyl-Modified PP Derivatives
Method | Key Reagents/Conditions | Challenges | Application Example |
---|---|---|---|
Copper-Catalyzed Enantioselective Cyclopropanation | Cu(I)/tBuBOX, trifluorodiazoethane, alkenyl boronates | Diastereocontrol (dr ≤95:5) | 2-Substituted-3-(trifluoromethyl)cyclopropyl precursors [4] |
Nucleophilic Displacement | Halogenated PP + cyclopropyl organometallics | Regioselectivity at C5/C7 | 5-Cyclopropyl-7-(trifluoromethyl) THPP [8] |
Cyclocondensation | β-Ketoesters + aminopyrazoles | Purification of tetrahydropyrimidines | 7-(Trifluoromethyl)-THPP (CAS 725699-19-4) [8] |
The synergistic effect of these substituents is exemplified in HBV CpAMs, where 5-cyclopropyl-7-(trifluoromethyl)-THPP derivatives inhibit viral replication at nanomolar concentrations. The cyclopropyl group's three-dimensional steric profile disrupts capsid protein dimerization, while trifluoromethyl enhances cell penetration, underscoring their complementary roles [6]. Synthetic innovations, such as copper-catalyzed enantioselective cyclopropanation using trifluorodiazoethane, now enable efficient production of chiral cyclopropyl-trifluoromethyl building blocks (e.g., 2-aryl-3-(trifluoromethyl)cyclopropylamines), further expanding accessible chemical space for PP optimization [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9